3-Chloro-2-{[(e)-(2,4-dichlorophenyl)methylidene]amino}-9h-fluoren-9-one
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Overview
Description
(E)-3-Chloro-2-((2,4-dichlorobenzylidene)amino)-9H-fluoren-9-one is a synthetic organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-Chloro-2-((2,4-dichlorobenzylidene)amino)-9H-fluoren-9-one typically involves the condensation reaction between 3-chloro-9H-fluoren-9-one and 2,4-dichlorobenzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-3-Chloro-2-((2,4-dichlorobenzylidene)amino)-9H-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbon-nitrogen double bond.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Corresponding oxidized derivatives.
Reduction: Reduced Schiff base derivatives.
Substitution: Substituted derivatives with nucleophiles replacing the chloro groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of (E)-3-Chloro-2-((2,4-dichlorobenzylidene)amino)-9H-fluoren-9-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with the active sites of enzymes, inhibiting their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(4-(7-substituted-3-(substituted amino)imidazo[1,2-a]pyridin-2-yl)phenyl)-1-(substituted phenyl)prop-2-en-1-one
- 2-(3-amino-3-deoxy-b-d xylofuranosyl)thiazole-4-carboxamide
Uniqueness
(E)-3-Chloro-2-((2,4-dichlorobenzylidene)amino)-9H-fluoren-9-one is unique due to its specific structural features, such as the presence of multiple chloro substituents and the fluorenone moiety
Properties
CAS No. |
7151-62-4 |
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Molecular Formula |
C20H10Cl3NO |
Molecular Weight |
386.7 g/mol |
IUPAC Name |
3-chloro-2-[(2,4-dichlorophenyl)methylideneamino]fluoren-9-one |
InChI |
InChI=1S/C20H10Cl3NO/c21-12-6-5-11(17(22)7-12)10-24-19-9-16-15(8-18(19)23)13-3-1-2-4-14(13)20(16)25/h1-10H |
InChI Key |
VWEWJAOPROYKAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=C(C=C3C2=O)N=CC4=C(C=C(C=C4)Cl)Cl)Cl |
Origin of Product |
United States |
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